molecular formula C9H20ClNO6 B1230732 Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate CAS No. 20292-68-6

Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate

Cat. No. B1230732
CAS RN: 20292-68-6
M. Wt: 273.71 g/mol
InChI Key: AOEDGUHNSUONPM-UHFFFAOYSA-M
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Description

Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate, also known as TMEP, is an organic compound with the chemical formula C6H15NO4Cl. It is a colorless, odorless, and non-toxic substance used in scientific research and laboratory experiments. TMEP is a quaternary ammonium salt, meaning it has a positively charged nitrogen atom surrounded by four organic groups. It is a useful reagent in organic synthesis and is widely used in the pharmaceutical and chemical industries.

Scientific Research Applications

Clinical Diagnosis of Liver Dysfunction

Butyrylcholine Perchlorate is utilized in the clinical diagnosis of liver dysfunction. It serves as a substrate for butyrylcholinesterase (BChE), an enzyme that indicates liver health. Low BChE activity can signal liver disease, and the compound’s role in assays helps in the early detection and management of liver-related illnesses .

Organophosphate Toxicity Monitoring

This compound is instrumental in monitoring organophosphate toxicity. Organophosphates inhibit cholinesterase enzymes, leading to an accumulation of acetylcholine and subsequent neurological symptoms. By assessing BChE activity using Butyrylcholine Perchlorate, researchers can evaluate exposure levels and the risk of toxicity .

Alzheimer’s Disease Research

In Alzheimer’s disease research, Butyrylcholine Perchlorate is used to study BChE inhibitors. Since BChE levels increase in the late stages of Alzheimer’s, selective inhibitors of this enzyme could potentially slow the progression of the disease. The compound aids in identifying and evaluating the efficacy of these inhibitors .

Poststroke Dementia Studies

Butyrylcholine Perchlorate plays a role in poststroke dementia studies. BChE activity is a marker for this condition, and the compound is used in assays to understand the enzyme’s behavior post-stroke, providing insights into the development of dementia and possible therapeutic approaches .

Photothermal Therapy Development

Researchers are exploring the use of Butyrylcholine Perchlorate in developing photothermal therapies. The compound interacts with nanoparticles to modulate their photothermal effects, which can be harnessed for therapeutic purposes, such as targeted cancer treatments .

Pesticide Screening and Quantification

The compound is also applied in the screening and quantification of organophosphorus pesticides. Its interaction with BChE is used to detect the presence of these pesticides in samples, which is crucial for environmental monitoring and ensuring food safety .

properties

IUPAC Name

2-butanoyloxyethyl(trimethyl)azanium;perchlorate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H20NO2.ClHO4/c1-5-6-9(11)12-8-7-10(2,3)4;2-1(3,4)5/h5-8H2,1-4H3;(H,2,3,4,5)/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AOEDGUHNSUONPM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(=O)OCC[N+](C)(C)C.[O-]Cl(=O)(=O)=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H20ClNO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

3922-86-9 (Parent)
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Source ChemIDplus
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DSSTOX Substance ID

DTXSID80174172
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
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Molecular Weight

273.71 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate

CAS RN

20292-68-6
Record name Ethanaminium, N,N,N-trimethyl-2-(1-oxobutoxy)-, perchlorate (1:1)
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Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyl[2-(1-oxobutoxy)ethyl]ammonium perchlorate
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Record name Butyrylcholine perchlorate
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Q & A

A: While the specific mechanism of action for Trimethyl(2-(1-oxobutoxy)ethyl)ammonium perchlorate isn't described in the provided abstract [], it's possible that this compound acts as a competitive or non-competitive inhibitor of cholinesterases.

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